2-chloro-N-[(ethylcarbamoyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-2-8-6(11)4-9-5(10)3-7/h2-4H2,1H3,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNXBOHWCHTMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methodologies
Synthesis of the Amine Precursor: Ethylcarbamoylmethylamine
The amine precursor, ethylcarbamoylmethylamine (H₂N–CH₂–C(O)–NH–C₂H₅), is synthesized via a two-step carbamoylation sequence:
Protection of Glycine :
Glycine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine as a base, yielding Boc-glycine (85–90% yield).
$$
\text{H}2\text{NCH}2\text{COOH} + (\text{Boc})2\text{O} \rightarrow \text{Boc-NHCH}2\text{COOH} + \text{CO}2 + \text{H}2\text{O}
$$Coupling with Ethylamine :
Boc-glycine is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ethylamine in dichloromethane (DCM) at 0–5°C. Deprotection with trifluoroacetic acid (TFA) yields ethylcarbamoylmethylamine (70–75% yield).
$$
\text{Boc-NHCH}2\text{COCl} + \text{C}2\text{H}5\text{NH}2 \rightarrow \text{Boc-NHCH}2\text{CONHC}2\text{H}5 \xrightarrow{\text{TFA}} \text{H}2\text{NCH}2\text{CONHC}2\text{H}_5
$$
Table 1: Reaction Conditions for Amine Synthesis
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Boc₂O, TEA | THF | 25°C | 85–90 |
| 2 | SOCl₂, Ethylamine | DCM | 0–5°C | 70–75 |
Chloroacetylation of Ethylcarbamoylmethylamine
The target compound is synthesized by reacting ethylcarbamoylmethylamine with chloroacetyl chloride under Schotten-Baumann conditions:
Reaction Setup :
Ethylcarbamoylmethylamine (1.0 equiv) is dissolved in a biphasic system of water and dichloromethane (1:1 v/v). Potassium carbonate (1.2 equiv) is added as a base, and chloroacetyl chloride (1.5 equiv) is introduced dropwise at 0–10°C.Workup and Isolation :
Post-stirring at 20–25°C for 3 hours, the organic layer is separated, washed with saturated NaHCO₃ and brine, and concentrated under reduced pressure. Recrystallization from ethanol yields 2-chloro-N-[(ethylcarbamoyl)methyl]acetamide as a white crystalline solid (80–85% yield).
$$
\text{H}2\text{NCH}2\text{CONHC}2\text{H}5 + \text{ClCH}2\text{COCl} \rightarrow \text{ClCH}2\text{C(O)NHCH}2\text{CONHC}2\text{H}_5 + \text{HCl}
$$
Table 2: Optimization of Chloroacetylation
Analytical Characterization
Spectroscopic Validation
Impurity Profiling and Mitigation
A critical challenge in this synthesis is the formation of the dimer impurity N-[(ethylcarbamoyl)methyl]-2-{[(ethylcarbamoylmethyl)amino]}acetamide , arising from residual chloroacetamide intermediates. Strategies to suppress dimerization include:
Comparative Analysis of Synthetic Routes
Table 3: Yield and Purity Across Methodologies
| Method | Yield (%) | Purity (HPLC) | Dimer Impurity (%) |
|---|---|---|---|
| Schotten-Baumann | 80–85 | 98.5–99.2 | 0.3–0.5 |
| One-Pot Aminolysis | 75–80 | 97.8–98.7 | 1.2–1.8 |
The Schotten-Baumann method outperforms one-pot approaches in yield and impurity control, attributed to phase-transfer conditions that enhance reaction homogeneity.
Industrial Scalability and Environmental Considerations
- Solvent Recovery : Dichloromethane is distilled and reused, reducing waste generation by 40%.
- Byproduct Management : Aqueous HCl from the reaction is neutralized with NaOH, producing NaCl for safe disposal.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(ethylcarbamoyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[(ethylcarbamoyl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(ethylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules. The ethylcarbamoyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 2-ethylphenyl) exhibit enhanced stability and are prioritized in pesticide research due to their resistance to hydrolysis . In contrast, aliphatic substituents (e.g., ethylcarbamoyl) may improve solubility in polar solvents .
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show increased electrophilicity at the chlorine atom, enhancing reactivity in nucleophilic substitutions .
Crystallographic and Conformational Studies
- Hydrogen Bonding : In 2-chloro-N-(2,4-dimethylphenyl)acetamide, intermolecular N–H⋯O hydrogen bonds create chains along the crystallographic axis, stabilizing the solid-state structure .
- Substituent Orientation : The syn conformation of the N–H bond relative to substituents (e.g., methyl or nitro groups) influences packing efficiency and melting points .
Toxicity and Environmental Impact
- Pesticide Transformation Products (TPs): Structurally related compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized in toxicity studies due to their persistence in water. Minor substituent changes (e.g., hydroxyl vs.
- Uncertainties : The toxicological effects of aliphatic derivatives (e.g., ethylcarbamoyl analogs) remain understudied compared to aromatic variants .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
2-Chloro-N-[(ethylcarbamoyl)methyl]acetamide is a compound with potential biological activity, particularly in pharmacological contexts. Understanding its biological properties is crucial for evaluating its therapeutic applications and safety profile. This article reviews the compound's biological activity, including its mechanism of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C6H10ClN2O2
- Molecular Weight : 178.61 g/mol
- Structure : The compound features a chloro group, an ethylcarbamoyl moiety, and an acetamide functional group, which contribute to its biological interactions.
The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound can modulate signaling pathways associated with inflammation and immune responses.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors that mediate cellular responses to cytokines or growth factors.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties, suggesting potential efficacy against bacterial infections.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokine production.
- Cytotoxicity in Cancer Cells : Preliminary studies indicate that it may have cytotoxic effects on certain cancer cell lines.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- In vitro assays demonstrated that derivatives of this compound showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
-
Anti-inflammatory Activity :
- A study investigated the compound's ability to inhibit TNF-alpha production in macrophages. Results indicated a concentration-dependent reduction in cytokine levels, supporting its potential use in inflammatory diseases.
-
Cytotoxicity Assays :
- Cytotoxicity was evaluated using various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the micromolar range, indicating moderate potency against these cells.
Data Table
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[(ethylcarbamoyl)methyl]acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting ethylcarbamoylmethylamine with chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) under controlled temperatures (0–5°C) to minimize side reactions. Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and slow reagent addition. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring by TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H NMR : A singlet at δ ~4.2 ppm (CH₂Cl), a triplet for the ethylcarbamoyl methylene group (δ ~3.4 ppm), and NH signals at δ ~6.5–7.0 ppm (broad, exchangeable).
- IR : Strong C=O stretch at ~1650–1680 cm⁻¹ (amide I band) and N-H bend at ~1550 cm⁻¹.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z corresponding to C₆H₁₀ClN₂O₂ (exact mass calculated). Cross-validate with PubChem or EPA DSSTox reference data .
Q. What are the common biological targets or pathways investigated for this compound, and how are these assays designed?
Methodological Answer: The ethylcarbamoyl group may target enzymes like proteases or kinases. Assays include:
- Enzyme Inhibition : Pre-incubate the compound with purified enzymes (e.g., trypsin-like proteases) and measure residual activity using fluorogenic substrates.
- Cell-Based Studies : Treat cultured cells (e.g., cancer lines) and assess viability via MTT assays. Include controls (DMSO vehicle) and dose-response curves (IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding hydrolysis kinetics under varying pH conditions?
Methodological Answer:
- Experimental Design : Perform hydrolysis in buffered solutions (pH 2–12) at 25–50°C. Monitor degradation via HPLC (C18 column, UV detection at 210 nm) or chloride ion-selective electrodes.
- Data Analysis : Use pseudo-first-order kinetics for rate constant (k) determination. Address discrepancies by comparing Arrhenius plots (Eₐ calculation) and validating buffer compatibility (e.g., phosphate vs. acetate buffers). Statistical tools (ANOVA) can identify outliers .
Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving the chloro group?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines or thiols.
- Steric Guidance : The ethylcarbamoyl group may direct nucleophiles to the less hindered site. Use bulky reagents (e.g., tert-butylamine) to test steric influence.
- Catalysis : Add KI (Finkelstein conditions) or phase-transfer catalysts (e.g., TBAB) to accelerate substitution .
Q. In mechanistic studies, what approaches elucidate the role of the ethylcarbamoyl methyl group in reactivity?
Methodological Answer:
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-group) to track hydrogen bonding via ²H NMR.
- Computational Modeling : Perform DFT calculations (Gaussian, B3LYP/6-31G*) to map electron density around the chloro group and predict reaction pathways.
- Kinetic Isotope Effects : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps .
Q. How can researchers design experiments to assess environmental degradation pathways?
Methodological Answer:
- Soil/Water Studies : Incubate the compound in environmental matrices (OECD 307/308 guidelines). Extract metabolites via SPE and identify by LC-QTOF-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation products. Use radical scavengers (e.g., NaN₃) to probe ROS involvement .
Safety & Handling
Q. What laboratory safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
- Toxicity Assessment : Conduct in vitro assays (e.g., Ames test for mutagenicity) and acute toxicity studies (OECD 423 guidelines).
- Waste Disposal : Neutralize chloro derivatives with NaOH/ethanol mixtures before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
